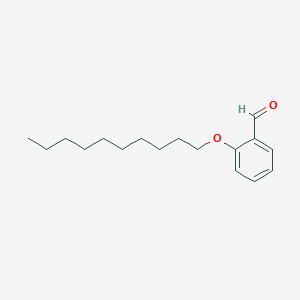

2-(Decyloxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

24083-14-5 |

|---|---|

Molecular Formula |

C17H26O2 |

Molecular Weight |

262.4 g/mol |

IUPAC Name |

2-decoxybenzaldehyde |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-11-14-19-17-13-10-9-12-16(17)15-18/h9-10,12-13,15H,2-8,11,14H2,1H3 |

InChI Key |

QWYIWOLZHRIGCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC1=CC=CC=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(Decyloxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental physicochemical data for 2-(decyloxy)benzaldehyde is scarce in readily accessible scientific literature and chemical databases. The following guide provides key physicochemical properties and experimental protocols for a closely related analogue, 2-butoxybenzaldehyde, as a representative example of a 2-alkoxybenzaldehyde. A general synthesis protocol for this compound is also provided.

Physicochemical Properties

The quantitative data for the analogue compound, 2-butoxybenzaldehyde, are summarized in the table below. These properties are expected to be indicative of the general characteristics of 2-alkoxybenzaldehydes.

| Property | Value (for 2-Butoxybenzaldehyde) |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 7091-13-6[1][2] |

| Appearance | Liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Refractive Index | Not available |

Experimental Protocols

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, salicylaldehyde is deprotonated to form a phenoxide, which then reacts with 1-bromodecane.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

Salicylaldehyde

-

1-Bromodecane

-

Potassium Carbonate (K₂CO₃), finely pulverized

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve salicylaldehyde (1.0 equivalent) in DMF (100 mL).

-

Addition of Base: Add finely pulverized potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkyl Halide: While stirring the mixture vigorously, add 1-bromodecane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

¹H NMR Spectroscopy: To confirm the presence of aromatic, aldehydic, and the decyloxy chain protons.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (C=O) and the ether (C-O-C) linkages.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of a 2-alkoxybenzaldehyde, such as this compound, via the Williamson ether synthesis.

References

An In-depth Technical Guide to 2-(Decyloxy)benzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Properties

2-(Decyloxy)benzaldehyde possesses a benzene ring substituted with an aldehyde group and a decyloxy group at the ortho position. The long decyl chain introduces significant lipophilicity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆O₂ | Calculated |

| Molecular Weight | 262.39 g/mol | Calculated |

| IUPAC Name | This compound | Postulated |

| CAS Number | Not Assigned | N/A |

| Appearance | Expected to be a liquid or low-melting solid | Analogy |

Synthesis of this compound

A reliable method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of salicylaldehyde with a decyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Salicylaldehyde

-

1-Bromodecane (or 1-iododecane)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 1-bromodecane (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The structure of the synthesized this compound can be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aldehyde (-CHO) | 10.3 - 10.5 (s, 1H) | Aldehyde Carbonyl | ~190 |

| Aromatic (C₆H₄) | 6.9 - 7.9 (m, 4H) | O-CH₂ | ~68 |

| Methylene (O-CH₂) | 4.0 - 4.2 (t, 2H) | Aromatic Carbons | 112 - 160 |

| Methylene (-CH₂-)n | 1.2 - 1.8 (m, 16H) | Decyl Chain Carbons | 14 - 32 |

| Methyl (-CH₃) | 0.8 - 0.9 (t, 3H) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 262. The fragmentation pattern would likely involve the loss of the decyl chain and other characteristic fragments of alkoxybenzaldehydes.

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

In-Depth Technical Guide: Solubility of 2-(Decyloxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Decyloxy)benzaldehyde in organic solvents. Due to a lack of publicly available quantitative data, this document provides a framework for researchers to determine the solubility of this compound through established experimental protocols. It also offers insights into the expected solubility based on the compound's structure and data from analogous compounds.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a decyloxy group (-O-(CH₂)₉CH₃) at the ortho-position. The long alkyl chain of the decyloxy group imparts significant lipophilicity to the molecule, while the aldehyde and ether functionalities provide some capacity for polar interactions. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and other areas of chemical research.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table reflects this data gap. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | C₂H₅OH | Data Not Available | |

| Methanol | CH₃OH | Data Not Available | |

| Acetone | C₃H₆O | Data Not Available | |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | |

| Dichloromethane | CH₂Cl₂ | Data Not Available | |

| Chloroform | CHCl₃ | Data Not Available | |

| Toluene | C₇H₈ | Data Not Available | |

| Hexane | C₆H₁₄ | Data Not Available | |

| Diethyl Ether | (C₂H₅)₂O | Data Not Available |

Predicted Solubility Profile

Based on the principles of "like dissolves like," the following qualitative predictions can be made about the solubility of this compound:

-

High Solubility: Expected in non-polar and moderately polar aprotic solvents such as hexane, toluene, diethyl ether, dichloromethane, and ethyl acetate. The long decyl chain will interact favorably with these solvents.

-

Moderate to Good Solubility: Expected in polar aprotic solvents like acetone.

-

Lower Solubility: Expected in highly polar protic solvents like methanol and ethanol, although the presence of the ether and aldehyde groups will contribute to some solubility.

Experimental Protocols for Solubility Determination

The following are standard laboratory protocols for determining the solubility of a solid compound in a liquid solvent.

Gravimetric Method (Isothermal Equilibrium)

This method involves preparing a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath or shaker. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the constant temperature until the excess solid has settled.

-

Aliquoting: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could cause precipitation.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining solubility in complex mixtures or when only small amounts of material are available.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into an HPLC system and create a calibration curve by plotting peak area against concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-4 of the Gravimetric Method.

-

Sample Dilution: Withdraw a known volume of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of the original saturated solution, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

This guide provides a comprehensive starting point for researchers investigating the solubility of this compound. By following the outlined experimental protocols, reliable and quantitative solubility data can be generated to support a wide range of scientific and developmental applications.

Navigating the Safety and Handling of 2-(Decyloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Decyloxy)benzaldehyde. Designed for laboratory and drug development settings, this document synthesizes critical data to ensure the safe and effective use of this compound. All quantitative data is presented in clear, comparative tables, and a detailed experimental workflow for handling spills is provided.

Core Safety and Hazard Information

This compound is a combustible liquid that poses several health hazards. It is harmful if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation. Furthermore, it is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2A | H319: Causes serious eye irritation |

| Reproductive toxicity | 1B | H360: May damage fertility or the unborn child |

| Specific target organ toxicity - single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

| Short-term (acute) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

| Long-term (chronic) aquatic hazard | 2 | H411: Toxic to aquatic life with long lasting effects |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Method |

| Melting point/range | -15 °F / -26 °C | lit. |

| Boiling point/boiling range | 352 - 354 °F / 178 - 179 °C | lit. |

| Density | 1.045 g/cm3 at 77 °F / 25 °C | lit. |

| Partition coefficient: n-octanol/water | log Pow: 1.4 at 77 °F / 25 °C | OECD Test Guideline 117 |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent. Use a face shield where splashing is possible.

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

-

Body Protection: Complete suit protecting against chemicals, The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Storage Conditions

Store in a well-ventilated place. Keep container tightly closed. Store locked up. This compound is air, light, and moisture sensitive, and should be stored under nitrogen. The recommended storage temperature will be indicated on the product label.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

-

After inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower. Consult a physician.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

-

If swallowed: Immediately call a poison center or doctor/physician. Rinse mouth. Do NOT induce vomiting.

Firefighting Measures

Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide.[1] A specific hazard during firefighting is the potential for vapors to be heavier than air and spread along floors.

Experimental Workflow: Handling a Spill

The following diagram outlines the logical steps for safely managing a spill of this compound.

Caption: Spill Management Workflow for this compound.

Toxicological Information

Acute and chronic exposure to this compound can have significant health effects.

Table 3: Toxicological Data

| Test | Result | Species |

| Acute inhalation toxicity | Harmful if inhaled | Data not available |

| Skin corrosion/irritation | Causes skin irritation | Data not available |

| Serious eye damage/eye irritation | Causes serious eye irritation | Data not available |

| Reproductive toxicity | May damage fertility or the unborn child | Data not available |

Ecological Information

This compound is classified as toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment. Do not let the product enter drains.

This technical guide is intended to provide essential safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a comprehensive understanding of laboratory safety protocols and the specific Safety Data Sheet provided by the supplier. Always prioritize a thorough risk assessment before handling this or any other chemical.

References

Synthesis of 2-(Decyloxy)benzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route to 2-(Decyloxy)benzaldehyde from salicylaldehyde. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the successful synthesis and verification of the target compound.

Reaction Scheme

The synthesis of this compound from salicylaldehyde is achieved via a Williamson ether synthesis. This S(_N)2 reaction involves the deprotonation of the hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-bromodecane.

Experimental Protocol

This protocol is based on established Williamson ether synthesis procedures for similar phenolic compounds.

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

1-Bromodecane

-

Potassium Carbonate (K(_2)CO(_3)), anhydrous

-

Acetonitrile (CH(_3)CN), anhydrous

-

Diethyl ether (Et(_2)O)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium salt of salicylaldehyde.

-

To this suspension, add 1-bromodecane (1.1-1.2 eq) via a syringe or dropping funnel.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the inorganic solids by filtration and wash the solid residue with diethyl ether.

-

Combine the filtrate and the washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Salicylaldehyde | 1.0 eq |

| 1-Bromodecane | 1.1-1.2 eq |

| Potassium Carbonate | 2.0-3.0 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile |

| Temperature | Reflux (~82°C) |

| Reaction Time | 24-48 hours |

| Product Information | |

| Expected Yield | 80-95% (Estimated based on similar reactions) |

| Molecular Formula | C(_17)H(_26)O(_2) |

| Molecular Weight | 262.39 g/mol |

Characterization Data

The following tables provide the expected spectroscopic data for the characterization of this compound. This data is compiled from predictions and analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | Aldehyde proton (-CHO) |

| ~7.8 | dd | 1H | Aromatic proton (ortho to -CHO) |

| ~7.5 | ddd | 1H | Aromatic proton (para to -CHO) |

| ~7.0 | d | 1H | Aromatic proton (ortho to -O-decyl) |

| ~6.9 | t | 1H | Aromatic proton (meta to -CHO) |

| ~4.1 | t | 2H | Methylene protons (-O-CH₂-) |

| ~1.8 | quintet | 2H | Methylene protons (-O-CH₂-CH₂-) |

| ~1.5 - 1.2 | m | 14H | Methylene protons of decyl chain |

| ~0.9 | t | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbonyl carbon (-CHO) |

| ~161 | Aromatic carbon attached to oxygen (-C-O-) |

| ~136 | Aromatic CH (para to -O-decyl) |

| ~128 | Aromatic CH (ortho to -CHO) |

| ~125 | Aromatic C (ipso to -CHO) |

| ~121 | Aromatic CH (meta to -O-decyl) |

| ~113 | Aromatic CH (ortho to -O-decyl) |

| ~69 | Methylene carbon (-O-CH₂-) |

| ~32, 29.5, 29.3, 26, 23 | Methylene carbons of decyl chain |

| ~14 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, 2855 | Strong | C-H stretching (aliphatic) |

| ~2720 | Medium | C-H stretching (aldehyde) |

| ~1685 | Strong | C=O stretching (aromatic aldehyde) |

| ~1600, 1485 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1245 | Strong | C-O stretching (aryl ether) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 262 | [M]⁺ (Molecular ion) |

| 121 | [M - C₁₀H₂₁]⁺ (Loss of decyl radical) |

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of steps, as illustrated in the workflow diagram below.

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: The Reaction Mechanism

The Williamson ether synthesis can be conceptually illustrated as a signaling pathway, where the base acts as a catalyst to activate the substrate for subsequent reaction.

Caption: Reaction mechanism of the Williamson ether synthesis.

An In-depth Technical Guide to the Potential Applications of 2-(Decyloxy)benzaldehyde in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decyloxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a decyloxy group at the ortho-position. This long alkyl chain imparts significant lipophilicity to the molecule, influencing its reactivity and the properties of its derivatives. As a versatile building block, this compound offers a reactive aldehyde functional group for a variety of transformations, making it a molecule of interest in the synthesis of novel organic compounds with potential applications in medicinal chemistry, materials science, and other areas of chemical research.

The presence of the decyloxy group can modulate the biological activity of synthesized derivatives, potentially enhancing their interaction with biological membranes and lipophilic binding sites. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by experimental protocols and structured data for ease of reference.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde with a decyl halide, typically 1-bromodecane, in the presence of a base.

Reaction Scheme:

dot

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Williamson ether synthesis procedures for similar alkoxybenzaldehydes.

Materials:

-

Salicylaldehyde

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of salicylaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromodecane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Key Reactions and Potential Applications

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations, leading to diverse molecular architectures with a range of potential applications.

Synthesis of Chalcones via Claisen-Schmidt Condensation

A primary application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These compounds are synthesized through a base-catalyzed Claisen-Schmidt condensation with an appropriate acetophenone derivative.[1][2][3][4][5][6] Chalcones are a class of flavonoids that have garnered significant interest due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][4][5] The lipophilic decyloxy group may enhance the bioavailability and efficacy of these compounds.

Figure 3: Wittig Reaction for Alkene Synthesis.

Materials:

-

A phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)

-

A strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., THF or DMSO)

-

This compound

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (indicated by a color change).

-

Stir the ylide solution for 30-60 minutes at the same temperature.

-

Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Schiff Bases

This compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have been investigated for their potential in various fields, including medicinal chemistry and materials science, particularly in the development of liquid crystals. [7]The formation of Schiff bases from alkoxy-substituted benzaldehydes is a well-established transformation. [7] dot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. acgpubs.org [acgpubs.org]

- 5. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

2-(Decyloxy)benzaldehyde: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and derivatization of 2-(decyloxy)benzaldehyde, a key intermediate for the development of novel compounds with potential therapeutic applications. Its alkoxybenzaldehyde scaffold serves as a versatile starting point for the creation of diverse molecular architectures, including chalcones and Schiff bases, which are known to exhibit a wide range of biological activities. This document provides detailed experimental protocols, structured data for key compounds, and visual representations of synthetic and potential biological pathways.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated by a base to form a phenoxide, which then attacks 1-bromodecane to yield the desired ether.

Experimental Protocol: Williamson Ether Synthesis

A general procedure for the synthesis of this compound is as follows:

-

To a solution of salicylaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of salicylaldehyde.

-

Add 1-bromodecane (1.2 eq) to the reaction mixture.

-

Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Quantitative Data for Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagent/Product | Molar Ratio | Example Yield (%) | Physical State | Melting Point (°C) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | Reagent | 1.0 | - | Liquid | -16 |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | Reagent | 1.2 | - | Liquid | -34 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Reagent | 1.5 | - | Solid | 891 |

| This compound | C₁₇H₂₆O₂ | 262.39 | Product | - | 85-95 | Solid | N/A |

Note: Yields and physical properties are illustrative and may vary based on specific experimental conditions.

Derivatization of this compound

The aldehyde functional group of this compound is a key handle for further molecular elaboration, allowing for the synthesis of a variety of derivatives. Two important classes of compounds that can be readily synthesized are chalcones and Schiff bases.

Synthesis of Novel Chalcones via Claisen-Schmidt Condensation

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

-

Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours. The formation of a precipitate indicates product formation.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).

-

Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.[1][2]

| Starting Aldehyde | Starting Ketone | Product Chalcone | Example Yield (%) |

| This compound | Acetophenone | 1-(phenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one | 75-85 |

| This compound | 4'-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one | 70-80 |

| This compound | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-3-(2-(decyloxy)phenyl)prop-2-en-1-one | 80-90 |

Note: Yields are illustrative and depend on the specific acetophenone used and reaction conditions.

Synthesis of Novel Schiff Bases

Schiff bases are formed by the condensation of a primary amine with an aldehyde. These compounds contain an imine or azomethine group (-C=N-).[3][4]

-

Dissolve this compound (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a primary amine (1.0 eq) to the solution.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid (a few drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

-

If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.

-

If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[5]

| Starting Aldehyde | Starting Amine | Product Schiff Base | Example Yield (%) |

| This compound | Aniline | N-((E)-2-(decyloxy)benzylidene)aniline | 80-90 |

| This compound | 4-Fluoroaniline | N-((E)-2-(decyloxy)benzylidene)-4-fluoroaniline | 85-95 |

| This compound | 2-Aminopyridine | N-((E)-2-(decyloxy)benzylidene)pyridin-2-amine | 75-85 |

Note: Yields are illustrative and depend on the specific amine used and reaction conditions.

Potential Applications and Biological Activities

While specific biological data for derivatives of this compound are not widely reported, the resulting chalcone and Schiff base scaffolds are associated with a broad range of pharmacological activities.

-

Chalcones have been reported to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[6] Their biological activity is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor.

-

Schiff bases are known to exhibit diverse biological effects, including antibacterial, antifungal, antiviral, and antitumor activities.[3] The imine bond is crucial for their biological function, and they can also act as ligands to form metal complexes with interesting therapeutic potential.

Further research into the specific derivatives of this compound is warranted to explore their potential as novel therapeutic agents.

Visualizations

Synthetic Workflow

Caption: Synthetic routes from salicylaldehyde to novel compounds.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for a novel derivative.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of novel chalcones and Schiff bases. The straightforward and well-established synthetic methodologies, such as the Williamson ether synthesis, Claisen-Schmidt condensation, and Schiff base formation, allow for the creation of a diverse library of compounds. While further investigation is required to elucidate the specific biological activities and mechanisms of action of these novel derivatives, the known pharmacological profiles of chalcones and Schiff bases suggest that these new compounds hold significant promise for future drug discovery and development efforts.

References

Methodological & Application

Application Notes & Protocols: 2-(Decyloxy)benzaldehyde in the Synthesis of Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Decyloxy)benzaldehyde is a key intermediate in the synthesis of various thermotropic liquid crystals, particularly those of the Schiff base or azomethine class. The presence of the long decyloxy chain promotes the formation of mesophases, while the aldehyde functional group provides a versatile handle for reaction with various anilines to create rod-like (calamitic) molecules. These molecules are capable of self-assembly into ordered fluid phases, such as nematic and smectic phases, which are the basis of liquid crystal technologies.[1][2] This document provides detailed protocols for the synthesis of this compound and its subsequent use in preparing Schiff base liquid crystals, along with characterization data.

Part 1: Synthesis of this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, reacting 2-hydroxybenzaldehyde with 1-bromodecane in the presence of a base.

Experimental Protocol

Materials:

-

2-hydroxybenzaldehyde

-

1-bromodecane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol, absolute

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-hydroxybenzaldehyde (1.0 eq), absolute ethanol, and anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20 minutes.

-

Add 1-bromodecane (1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with 5% aqueous sodium hydroxide solution, followed by deionized water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, this compound, typically as a pale yellow oil or low-melting solid.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of a Schiff Base Liquid Crystal

Schiff base liquid crystals are readily synthesized through the condensation reaction of an aldehyde with a primary amine, often catalyzed by a small amount of acid.[3][4] Here, this compound is reacted with a substituted aniline, for example, 4-butoxyaniline, to form the corresponding azomethine.

Experimental Protocol

Materials:

-

This compound

-

4-Butoxyaniline

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask with a magnetic stirrer.

-

In a separate beaker, dissolve 4-butoxyaniline (1.0 eq) in absolute ethanol.

-

Add the aniline solution to the aldehyde solution dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from hot ethanol several times until a constant melting point is achieved.

-

Dry the purified crystals in a vacuum oven.

-

The resulting liquid crystalline properties can be characterized using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[2][5][6]

Synthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Condensation of 2-(Decyloxy)benzaldehyde with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases through the condensation reaction of 2-(decyloxy)benzaldehyde with various primary amines. The resulting imines are valuable intermediates in organic synthesis and have applications in medicinal chemistry and materials science.

Introduction

The condensation of aldehydes with primary amines to form Schiff bases (imines) is a fundamental and versatile reaction in organic chemistry. The resulting carbon-nitrogen double bond (azomethine group) is a key structural motif in many biologically active compounds and serves as a versatile synthon for the preparation of various nitrogen-containing heterocycles. This compound, with its long lipophilic alkyl chain, provides a unique building block for the synthesis of novel Schiff bases with potential applications in drug delivery, liquid crystals, and as ligands in coordination chemistry. The lipophilic nature of the decyloxy group can enhance the solubility of the resulting Schiff bases in nonpolar environments and may influence their biological activity and material properties.

General Reaction Scheme

The general reaction for the condensation of this compound with a primary amine is depicted below:

Data Presentation: Reaction Conditions and Outcomes

The following table summarizes typical reaction conditions for the synthesis of Schiff bases from substituted benzaldehydes and various amines. While specific data for this compound is not extensively reported, the conditions outlined below for structurally similar 2-alkoxybenzaldehydes can be considered as a starting point for optimization.

| Aldehyde | Amine | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | 4-Aminobenzoic acid ethyl ester | Ethanol | None | Reflux | 3 | >90 | Adapted from[1] |

| 3-Ethoxy-4-hydroxybenzaldehyde | Anthranilic acid | Ethanol | None | Reflux | 4 | >85 | Adapted from Synthesis of New Schiff Bases Complex from 2-((3-Ethoxy-4-Hydroxybenzylidene) Amino) Benzoic Acid |

| Salicylaldehyde | Aniline | Ethanol | None | Reflux | 12-14 | Not Specified | Adapted from CN103724171B |

| 4-Hydroxybenzaldehyde | L-Glycine | Methanol | Potassium Hydroxide | Room Temp | 1.5 | 70 | Adapted from[2] |

| Benzaldehyde | p-Methoxyaniline | Toluene | None (azeotropic removal of water) | Reflux | 3 | High | Adapted from Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound and Aromatic Amines (Catalyst-Free)

This protocol is adapted from procedures used for other 2-alkoxybenzaldehydes and is a good starting point for optimization.

Materials:

-

This compound

-

Substituted or unsubstituted aromatic amine (e.g., aniline, p-toluidine, p-anisidine)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

-

To this solution, add 1.0 to 1.1 equivalents of the chosen aromatic amine.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: Base-Catalyzed Synthesis of Schiff Bases from this compound and Aliphatic Amines/Amino Acids

This protocol is suitable for less reactive amines or when a faster reaction rate is desired. The use of a base catalyst like potassium hydroxide is common for reactions involving amino acids.

Materials:

-

This compound

-

Aliphatic amine (e.g., n-butylamine, benzylamine) or amino acid (e.g., glycine, alanine)

-

Methanol or Ethanol

-

Potassium Hydroxide (KOH) (optional, as catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Beakers

-

Filtration apparatus

Procedure:

-

In a beaker, dissolve 1.0 equivalent of the aliphatic amine or amino acid in methanol or ethanol. If using an amino acid, a solution of 1.0 equivalent of potassium hydroxide in methanol can be added to facilitate the reaction.

-

In a separate beaker, dissolve 1.0 equivalent of this compound in the same solvent.

-

Add the aldehyde solution dropwise to the amine solution with vigorous stirring at room temperature.

-

Continue stirring the reaction mixture for 1-4 hours. The progress of the reaction can be monitored by TLC.

-

The formation of a precipitate indicates the formation of the Schiff base.

-

Collect the solid product by filtration and wash it with a small amount of the cold solvent.

-

If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

-

Dry the purified product under vacuum.

-

Characterize the product by spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Logical Relationship: Influence of Amine Nucleophilicity on Reaction Conditions

Caption: Influence of amine type on reaction conditions.

References

Application Notes and Protocols for the Use of 2-(Decyloxy)benzaldehyde as a Building Block for Calamitic Liquid Crystals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calamitic liquid crystals are rod-like molecules that exhibit mesomorphic behavior, meaning they have states of matter intermediate between a crystalline solid and an isotropic liquid. These materials are of significant interest in the development of advanced materials for displays, sensors, and drug delivery systems. The molecular structure of calamitic liquid crystals typically consists of a rigid core and flexible terminal chains. 2-(Decyloxy)benzaldehyde is a versatile building block for the synthesis of such liquid crystals, where the benzaldehyde group can be readily converted into various rigid core structures, and the decyloxy chain serves as a flexible terminal group.

This document provides detailed application notes and protocols for the synthesis and characterization of calamitic liquid crystals using this compound as a key starting material. The protocols are based on established synthetic methodologies for similar liquid crystalline compounds.

Synthetic Pathways

The synthesis of calamitic liquid crystals from this compound typically involves the formation of a Schiff base or an ester linkage to extend the rigid core. These reactions are generally straightforward and can be accomplished in high yields.

A common strategy involves the condensation reaction of this compound with an appropriate aniline derivative to form a Schiff base (imine) linkage. This creates a larger, more rigid molecular core, which is a prerequisite for liquid crystalline behavior. Further modifications can be made by introducing other functional groups or extending the molecular length.

Another approach is to reduce the aldehyde to an alcohol, which can then be used in esterification reactions with various aromatic carboxylic acids to create an ester linkage within the rigid core.

Below is a generalized workflow for the synthesis and characterization of calamitic liquid crystals derived from this compound.

Caption: Synthetic and characterization workflow for calamitic liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base Liquid Crystal

This protocol describes the synthesis of a calamitic liquid crystal via the formation of a Schiff base linkage.

Materials:

-

This compound

-

4-Aminophenol

-

Absolute Ethanol

-

Catalytic amount of acetic acid (optional)

Procedure:

-

Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of 1.0 equivalent of 4-aminophenol in absolute ethanol to the flask.

-

Add a few drops of glacial acetic acid as a catalyst (optional).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the crude product with cold ethanol to remove unreacted starting materials.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

-

Dry the purified product under vacuum.

Protocol 2: Characterization of Liquid Crystalline Properties

1. Structural Characterization:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the Schiff base by the appearance of a characteristic imine (C=N) stretching band around 1625 cm⁻¹. The disappearance of the aldehyde C=O and amine N-H stretching bands should also be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the molecular structure of the synthesized compound. The formation of the imine bond is indicated by a characteristic proton signal in the ¹H NMR spectrum.

2. Thermal and Mesomorphic Behavior Characterization:

-

Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures and associated enthalpy changes.[1] A sample is heated and cooled at a controlled rate (e.g., 10 °C/min) to identify the temperatures of melting (crystal to mesophase or isotropic liquid), clearing (mesophase to isotropic liquid), and crystallization.

-

Polarized Optical Microscopy (POM): Observe the optical textures of the mesophases. A small amount of the sample is placed on a glass slide and covered with a coverslip. The sample is heated and cooled on a hot stage while being observed under a polarizing microscope. The characteristic textures (e.g., schlieren, nematic droplets, focal conic) are used to identify the type of liquid crystal phase (nematic, smectic, etc.).[1][2]

Data Presentation

The following tables summarize typical thermal data obtained for calamitic liquid crystals with structures analogous to those that can be synthesized from this compound. The data is derived from studies on compounds with varying alkoxy chain lengths.

Table 1: Phase Transition Temperatures of Analogous Schiff Base Liquid Crystals

| Compound (Terminal Alkoxy Chain) | Transition | Temperature (°C) |

| Hexyloxy (C6) | Melting (Cr to N) | 120.5 |

| Clearing (N to I) | 135.2 | |

| Octyloxy (C8) | Melting (Cr to N) | 115.8 |

| Clearing (N to I) | 138.4 | |

| Dodecyloxy (C12) | Melting (Cr to SmA) | 108.3 |

| SmA to N | 125.1 | |

| Clearing (N to I) | 132.7 |

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data is illustrative and based on trends observed in homologous series of calamitic liquid crystals.

Table 2: Enthalpy Changes for Phase Transitions

| Compound (Terminal Alkoxy Chain) | Transition | ΔH (kJ/mol) |

| Hexyloxy (C6) | Cr to N | 25.8 |

| N to I | 0.7 | |

| Octyloxy (C8) | Cr to N | 28.2 |

| N to I | 0.8 | |

| Dodecyloxy (C12) | Cr to SmA | 32.5 |

| SmA to N | 1.2 | |

| N to I | 0.9 |

Data is illustrative and based on trends observed in homologous series of calamitic liquid crystals.

Application in Drug Development

Calamitic liquid crystals are being explored for their potential in drug delivery systems.[3][4][5] Their ordered structures can encapsulate drug molecules and provide controlled release. The amphiphilic nature of molecules derived from this compound, with a polar core and a nonpolar tail, makes them suitable for forming lyotropic liquid crystalline phases in the presence of a solvent. These phases can act as matrices for the sustained release of therapeutic agents.

The synthetic protocols described here can be adapted to incorporate drug molecules or to synthesize liquid crystals with specific properties tailored for drug delivery applications, such as biocompatibility and biodegradability.

Below is a diagram illustrating the conceptual relationship for the application of these liquid crystals in drug delivery.

Caption: Conceptual model for drug delivery using calamitic liquid crystals.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of calamitic liquid crystals. The straightforward synthetic routes, primarily through Schiff base formation, allow for the creation of a wide variety of mesogenic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the synthesis, characterization, and application of these materials in fields ranging from materials science to drug development.

References

- 1. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Perspective use of bio-adhesive liquid crystals as ophthalmic drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Literature Review: Application Lyotropic Liquid Crystals in Topical and Transdermal Drug Delivery Systems | JPK : Jurnal Proteksi Kesehatan [jurnal.pkr.ac.id]

- 5. ASIO [albertscience.com]

Application Notes and Protocols for the Characterization of Liquid Crystalline Phases from 2-(Decyloxy)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of thermotropic liquid crystals derived from 2-(decyloxy)benzaldehyde. The information is intended to guide researchers in the preparation and analysis of these materials and to highlight their relevance in the field of drug delivery.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Thermotropic liquid crystals, in particular, display phase transitions as a function of temperature. Schiff base liquid crystals, formed through the condensation of an aldehyde and a primary amine, are a well-studied class of thermotropic liquid crystals due to their synthetic accessibility and diverse mesomorphic behavior.

Derivatives of this compound are of particular interest due to the influence of the long alkoxy chain on the molecular ordering and, consequently, the liquid crystalline properties. The presence of the decyloxy group often leads to the formation of smectic and nematic phases, which can be modulated by the choice of the amine component in the Schiff base synthesis. These materials are being explored for various applications, including their potential as responsive drug delivery systems.[1][2][3][4]

Synthesis of this compound Derivatives

The synthesis of Schiff base liquid crystals from this compound typically involves a two-step process: the synthesis of the this compound precursor followed by its condensation with a suitable aromatic amine.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and 1-bromodecane.

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Distilled water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1 equivalent) and 1-bromodecane (1.1 equivalents) in acetone or DMF.

-

Add potassium carbonate (2 equivalents) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with distilled water in a separatory funnel to remove any remaining salts and DMF.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of Schiff Base Liquid Crystals

This protocol outlines the general procedure for the condensation of this compound with a substituted aniline to form a Schiff base liquid crystal.

Materials:

-

This compound (from Protocol 1)

-

Substituted aniline (e.g., 4-methoxyaniline, 4-cyanoaniline, etc.)

-

Absolute ethanol or other suitable solvent

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add a solution of the substituted aniline (1 equivalent) in absolute ethanol to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture in an ice bath to promote crystallization.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified Schiff base liquid crystal.

-

Dry the purified product in a vacuum oven.

Characterization of Liquid Crystalline Phases

The mesomorphic properties of the synthesized this compound derivatives are primarily characterized by Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

Protocol 3: Polarized Optical Microscopy (POM)

POM is used to observe the unique textures of different liquid crystalline phases.

Equipment:

-

Polarizing microscope equipped with a hot stage and a temperature controller.

-

Microscope slides and cover slips.

-

Spatula.

Procedure:

-

Place a small amount of the synthesized compound on a clean microscope slide.

-

Cover the sample with a cover slip and place it on the hot stage of the polarizing microscope.

-

Heat the sample above its melting point until it becomes an isotropic liquid (completely dark under crossed polarizers).

-

Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).

-

Observe the sample through the crossed polarizers as it cools. The appearance of birefringent textures indicates the transition to a liquid crystalline phase.

-

Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., schlieren, focal conic, marbled).

-

Multiple heating and cooling cycles should be performed to ensure the reproducibility of the transition temperatures.

Protocol 4: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the temperatures and heat flows associated with phase transitions.

Equipment:

-

Differential Scanning Calorimeter.

-

Aluminum or hermetic pans and lids.

-

Crimper for sealing the pans.

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

Seal the pan with a lid using a crimper.

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample to a temperature above its isotropic clearing point under a nitrogen atmosphere.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its crystallization point.

-

Heat the sample again at the same controlled rate.

-

The phase transition temperatures are determined from the onset or peak of the endothermic (on heating) and exothermic (on cooling) transitions in the DSC thermogram.

-

The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.

Data Presentation

The following table summarizes hypothetical quantitative data for a series of Schiff base liquid crystals derived from this compound and various para-substituted anilines (H₂N-C₆H₄-X). This data is illustrative and serves as a template for presenting experimental results.

| Substituent (X) | Phase Transitions (°C) on Heating | ΔH (kJ/mol) | Phase Transitions (°C) on Cooling | ΔH (kJ/mol) |

| -H | Cr 75 SmA 98 N 110 I | 25.4 (Cr-SmA), 1.8 (SmA-N), 0.5 (N-I) | I 109 N 96 SmA 72 Cr | 0.5 (I-N), 1.7 (N-SmA), 24.9 (SmA-Cr) |

| -OCH₃ | Cr 82 SmA 115 I | 28.1 (Cr-SmA), 2.1 (SmA-I) | I 114 SmA 78 Cr | 2.0 (I-SmA), 27.5 (SmA-Cr) |

| -CN | Cr 95 N 130 I | 30.5 (Cr-N), 0.8 (N-I) | I 128 N 90 Cr | 0.7 (I-N), 29.8 (N-Cr) |

| -NO₂ | Cr 102 N 145 I | 32.7 (Cr-N), 0.9 (N-I) | I 143 N 98 Cr | 0.8 (I-N), 31.9 (N-Cr) |

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic Liquid

Applications in Drug Development

Thermotropic liquid crystals derived from this compound hold promise as carriers for topical and transdermal drug delivery.[1][2][3][5] Their ordered, yet fluid, nature can provide a matrix for the controlled release of therapeutic agents.[1][4] The phase transitions of these materials can be exploited as a temperature-sensitive trigger for drug release. For instance, a drug-loaded liquid crystal formulation could be designed to release its payload upon application to the skin, where the temperature is higher than ambient.

The biocompatibility of Schiff base liquid crystals is an important consideration for their use in drug delivery. While some Schiff bases have shown biological activity, including antimicrobial and anticancer properties, their cytotoxicity must be carefully evaluated for specific drug delivery applications.[6][7]

Visualization of Experimental Workflow and Drug Delivery Concept

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound derived liquid crystals.

Conceptual Signaling Pathway for Topical Drug Delivery

The precise signaling pathways involved in the cellular uptake of drugs from thermotropic liquid crystal formulations are still an area of active research. However, a general conceptual model for passive diffusion through the skin is presented below. The liquid crystal matrix can act as a reservoir, controlling the release of the drug, which then permeates through the stratum corneum and into the deeper layers of the skin.

Caption: Conceptual pathway for topical drug delivery using a liquid crystal carrier.

References

- 1. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. | Semantic Scholar [semanticscholar.org]

- 2. Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. [PDF] Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

Application Notes and Protocols: 2-(Decyloxy)benzaldehyde as a Versatile Starting Material for Heterocyclic Compound Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Decyloxy)benzaldehyde is a versatile aromatic aldehyde that serves as a key starting material for the synthesis of a variety of heterocyclic compounds. The presence of the long decyloxy chain can impart lipophilic character to the final molecules, potentially influencing their biological activity and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of chromene and quinoline derivatives, which are important scaffolds in medicinal chemistry.

Synthesis of the Starting Material: this compound

The Williamson ether synthesis is a reliable and straightforward method for the preparation of this compound from commercially available 2-hydroxybenzaldehyde (salicylaldehyde) and 1-bromodecane.[1][2][3][4][5]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

1-Bromodecane

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

To this suspension, add 1-bromodecane (1.1 eq) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation

| Reactant 1 | Reactant 2 | Base | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 2-Hydroxybenzaldehyde | 1-Bromodecane | Potassium Carbonate | This compound | 262.39 | 85-95 |

Synthetic Workflow

Caption: Williamson Ether Synthesis of this compound.

Application in Heterocyclic Synthesis: 2H-Chromenes

2H-Chromenes are a class of oxygen-containing heterocyclic compounds present in many natural products and biologically active molecules.[6][7][8][9][10] A common method for their synthesis involves the reaction of salicylaldehydes with activated alkenes, such as β-nitrostyrenes, in the presence of a base.[11][12][13][14]

Experimental Protocol: Synthesis of 3-Nitro-2-phenyl-2H-chromene derivative

Materials:

-

This compound

-

(E)-β-Nitrostyrene

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and (E)-β-nitrostyrene (1.1 eq) in ethanol.

-

Add a catalytic amount of DABCO (0.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion (typically 4-8 hours), the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 8-(decyloxy)-3-nitro-2-phenyl-2H-chromene.

Data Presentation

| Starting Aldehyde | Alkene | Catalyst | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |

| This compound | (E)-β-Nitrostyrene | DABCO | 8-(Decyloxy)-3-nitro-2-phenyl-2H-chromene | 411.53 | 80-90 |

Synthetic Workflow

References

- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2H-Chromene synthesis [organic-chemistry.org]

- 8. Synthesis of 2H-Chromenes via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. soc.chim.it [soc.chim.it]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Analytical Techniques for Monitoring 2-(Decyloxy)benzaldehyde Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 2-(Decyloxy)benzaldehyde. The described methods are essential for reaction optimization, kinetic studies, and quality control in research and drug development settings. The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the consumption of this compound and the formation of products over time. Its high resolution and sensitivity make it ideal for analyzing complex reaction mixtures.

Application Note: Monitoring the Oxidation of this compound to 2-(Decyloxy)benzoic Acid